(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
(1S,3R)-3-ethoxycarbonylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXPHQCHMAPWEB-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256051 | |
| Record name | 1-Ethyl (1R,3S)-1,3-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227783-08-6 | |
| Record name | 1-Ethyl (1R,3S)-1,3-cyclohexanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227783-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl (1R,3S)-1,3-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Auxiliary-Mediated Cyclohexane Functionalization
A widely reported approach involves the use of chiral auxiliaries to induce the (1S,3R) configuration during cyclohexane ring formation. For example, a modified Evans aldol reaction can construct the cyclohexane backbone with predefined stereocenters. In this method:
-
A chiral oxazolidinone auxiliary is attached to a diketone precursor.
-
Asymmetric aldol condensation forms the cyclohexane ring with >90% enantiomeric excess (ee).
-
Sequential hydrolysis and esterification introduce the carboxylic acid and ethoxycarbonyl groups.
This method achieves yields of 65–75% but requires stringent temperature control (-20°C to 0°C) to maintain stereochemical integrity.
Catalytic Asymmetric Hydrogenation
Transition-metal catalysts, such as ruthenium-BINAP complexes, enable asymmetric hydrogenation of cyclohexenone derivatives to generate the (1S,3R) configuration. For instance:
This method offers 85–92% ee and 70% yield under optimized conditions (40°C, ethanol solvent).
Resolution Techniques for Racemic Mixtures
Enzymatic Kinetic Resolution
Enzymes like Candida antarctica lipase B (CAL-B) selectively hydrolyze the undesired enantiomer from a racemic ethyl ester precursor. Key parameters include:
Diastereomeric Salt Crystallization
Racemic (1S,3R)-acid is treated with a chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric salts. Differential solubility in ethanol allows separation, yielding 99% pure (1S,3R)-enantiomer after recrystallization.
Catalytic Coupling and Functional Group Interconversion
Carbodiimide-Mediated Esterification
A scalable industrial method employs diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to couple cyclohexanecarboxylic acid with ethanol:
Reaction conditions:
Selective Oxidation of Diol Precursors
A two-step oxidation-protection strategy converts cis-1,3-cyclohexanediol to the target compound:
-
TEMPO-mediated oxidation of the 1-position hydroxyl to carboxylic acid.
-
Ethoxycarbonyl protection of the 3-position hydroxyl via ethyl chloroformate.
Yields reach 75% with 95% ee when using chiral ligands during diol synthesis.
Process Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes coupling efficiency |
| Reaction Temperature | 25°C | Balances rate and stereoselectivity |
| Catalyst Loading | 10 mol% HOBt | Reduces side reactions |
Purification Protocols
-
Crystallization : Ethanol/water (3:1) achieves 99% purity.
-
Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes diastereomers.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 70 | 92 | High | Moderate |
| Enzymatic Resolution | 45 | 98 | Medium | Low |
| DIC/HOBt Coupling | 85 | 99 | High | High |
The DIC/HOBt method is preferred for industrial synthesis due to its balance of yield and scalability .
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:Transesterification with alcohols (e.g., methanol) in the presence of catalysts like sulfuric acid produces methyl esters .
Key Conditions :
- Acidic Hydrolysis : 1M HCl, reflux, 6–8 hours (yield: 85–92%).
- Basic Hydrolysis : 1M NaOH, 60°C, 4 hours (yield: 88–95%) .
Carboxylic Acid Derivatives
The carboxylic acid group participates in standard derivatization reactions:
Stereospecific Reduction
The cyclohexane ring’s stereochemistry influences reduction pathways. Catalytic hydrogenation (H₂/Pd-C) selectively reduces double bonds in related cyclohexene derivatives while preserving the (1S,3R) configuration . For example:Conditions : 1 atm H₂, 25°C, 12 hours (yield: 90%, enantiomeric excess: >95%) .
Ring-Opening Reactions
In the presence of nucleophiles (e.g., ammonia), the ester group facilitates ring-opening of strained bicyclic intermediates to form amino derivatives . This is critical for synthesizing bioactive molecules:Conditions : 45°C, aqueous NH₃, followed by Boc₂O in ethanol (yield: 65–70%) .
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from simpler cyclohexanecarboxylic acids due to steric and electronic effects from the ethoxycarbonyl group:
| Compound | Reactivity with Thionyl Chloride | Hydrolysis Rate (k, s⁻¹) |
|---|---|---|
| Cyclohexanecarboxylic acid | Fast esterification | 1.2 × 10⁻³ |
| 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | Slower (steric hindrance) | 0.8 × 10⁻³ |
| Ethyl cyclopentanecarboxylate | Rapid transesterification | 1.5 × 10⁻³ |
Scientific Research Applications
Pharmaceutical Applications
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its chiral nature allows for the development of enantiomerically pure compounds, which are essential in drug formulation due to differing biological activities of enantiomers.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid can be synthesized to create potential anticancer agents. For instance, modifications at the carboxylic acid group have led to compounds exhibiting significant cytotoxicity against cancer cell lines. This underscores the compound's role as a precursor in anticancer drug development.
Organic Synthesis
The compound's reactivity allows it to participate in various organic reactions, including:
- Esterification : The ethoxycarbonyl group can be transformed into different esters, broadening the range of derivatives that can be synthesized.
- Decarboxylation : The carboxylic acid functionality enables decarboxylation reactions that can yield valuable products for further chemical synthesis.
Table 1: Comparison of Synthetic Pathways Using this compound
| Synthetic Reaction | Product Type | Reaction Conditions |
|---|---|---|
| Esterification | Ethyl esters | Acid catalyst, heat |
| Decarboxylation | Hydrocarbons | Heat, inert atmosphere |
| Amidation | Amides | Coupling reagents (e.g., DCC) |
Material Science
The compound's structural properties make it suitable for applications in material science, particularly in polymer chemistry where it can serve as a monomer or additive due to its functional groups.
Case Study: Polymer Development
In recent studies, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. These polymers have potential applications in coatings and composites.
Agrochemicals
The compound is also being explored for its potential use in agrochemicals. Its ability to modify biological activity makes it a candidate for developing herbicides and pesticides.
Research Insights
Studies indicate that derivatives of this compound exhibit herbicidal activity against certain weed species, suggesting its potential utility in agricultural applications.
Mechanism of Action
The mechanism by which (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes in different applications. The exact mechanism depends on the context in which the compound is used, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Ethoxycarbonyl vs. Other Ester Groups
3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
- Structure : Differs by a methoxy (-OCH₃) instead of ethoxy (-OCH₂CH₃) group.
- Properties :
Ethyl 5-Hydroxycyclohex-3-enecarboxylic Acid
Functional Group Replacements: Carboxylic Acid Derivatives
3-Oxocyclohexanecarboxylic Acid
- Structure : Features a ketone (-C=O) at the 3-position instead of ethoxycarbonyl.
- Properties :
- Applications : Intermediate in biosynthesis pathways, such as ω-cyclohexyl fatty acid synthesis in Alicyclobacillus acidocaldarius .
(1S,3R)-3-Hydroxycyclohexanecarboxylic Acid
Stereochemical Variations
(1R,3S)-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic Acid
- Structure: Benzyloxycarbonyl-protected amino group at the 3-position.
- Applications : Key intermediate in peptide synthesis; stereochemistry (1R,3S) demonstrates how enantiomeric configurations affect receptor binding in drug candidates .
(1S,3S)-3-Hydroxycyclohexanecarboxylic Acid
- Structure : Stereoisomer with (1S,3S) configuration.
- Role : Biosynthetic precursor to cyclohexanecarboxylic acid in Streptomyces collinus, highlighting stereochemical specificity in enzymatic pathways .
Chlorogenic Acid Derivatives
- Example : (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)acryloyloxy]-1,4,5-trihydroxycyclohexanecarboxylic acid.
- Structure : Contains a caffeoyl moiety and multiple hydroxyl groups.
- Activity : Antioxidant and neuroprotective properties, contrasting with the synthetic utility of the target compound .
2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic Acid (Compound 7)
- Structure : Xanthene ring fused to cyclohexane.
- Activity: Inhibits melanoma cell growth (A2058 and SAN lines), demonstrating how aromatic substituents enhance pharmacological activity compared to aliphatic esters .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a chiral organic compound characterized by its unique cyclohexane structure, which includes an ethoxycarbonyl group and a carboxylic acid group. This compound exhibits potential biological activities that make it a subject of interest in medicinal chemistry and biochemistry.
- Molecular Formula : CHO
- Molecular Weight : 200.23 g/mol
- Density : 1.158 g/cm³ (predicted)
- Boiling Point : 317.4 °C (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Its structural features allow it to act as a substrate for enzymatic reactions, leading to the formation of bioactive metabolites. The presence of both the carboxylic acid and ester functionalities enhances its reactivity, making it suitable for various synthetic applications in organic chemistry.
1. Medicinal Chemistry
Research indicates that this compound has potential therapeutic properties. It is being explored as a precursor for drug development due to its ability to serve as an intermediate in synthesizing complex organic molecules .
2. Biochemical Pathways
The compound has been investigated for its role in several biochemical pathways. It may function as a building block for bioactive compounds, contributing to the synthesis of pharmaceuticals and other biologically active materials .
Study on Enzymatic Reactions
A study demonstrated that this compound can be utilized in enzymatic reactions where it serves as a substrate for specific enzymes, leading to the formation of various metabolites that exhibit distinct biological activities. This study highlights the compound's versatility in biochemical applications .
Synthesis and Biological Evaluation
In another research effort, scientists synthesized several derivatives of this compound to evaluate their biological activities against specific targets. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that modifications to the structure can significantly influence biological outcomes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Cyclohexanecarboxylic Acid | Simple cyclohexane ring with a carboxylic acid group | Lacks ethoxycarbonyl functionality |
| Ethyl Cyclopentanecarboxylate | Cyclopentane ring with an ethyl ester | Smaller ring size compared to cyclohexanecarboxylic acid |
| 3-(Ethoxycarbonyl)propanoic Acid | Propanoic acid backbone with an ethoxycarbonyl group | Shorter carbon chain than cyclohexanecarboxylic acid |
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups that enable diverse reactivity and potential biological activity .
Q & A
Q. Table 1: Synthesis Steps and Conditions
Advanced: How does the stereochemistry of this compound influence its interactions with biological targets?
Methodological Answer:
The (1S,3R) configuration is critical for mimicking natural substrates. For example, cyclohexanecarboxylic acid derivatives act as conformationally restricted analogs of γ-aminobutyric acid (GABA). The stereochemistry affects:
- Receptor binding affinity : The (1S,3R) enantiomer showed higher potency in GABA receptor studies compared to its (1R,3S) counterpart .
- Enzyme specificity : In mutasynthesis experiments, stereochemistry determines compatibility with biosynthetic enzymes (e.g., acyltransferases in polyketide pathways) .
Experimental Design Tip: Use X-ray crystallography (as in ) or molecular docking to validate binding modes.
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure and stereochemistry. For example, ¹H NMR in D₂O shows characteristic peaks at δ 3.19–3.26 (m, 1H) for the cyclohexane backbone .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated 142.0863 vs. observed 142.0859) .
- X-ray Diffraction : Resolves crystal structure and absolute configuration (e.g., CCDC deposition in ).
Advanced: How can researchers address contradictions in catalytic efficiency during hydrogenation reactions involving this compound?
Methodological Answer:
Contradictions in selectivity (e.g., hydrodeoxygenation vs. hydrogenation) can arise from catalyst surface acidity. Strategies include:
Q. Table 2: Optimization Parameters for Hydrogenation
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Catalyst | NiZrB/γ-Al₂O₃ | High activity |
| Additive | 1 mol% K₂CO₃ | Selectivity >93% |
| Temperature | 50°C | Reduced byproduct formation |
Basic: What role does this compound play as a building block in organic synthesis?
Methodological Answer:
It serves as a chiral intermediate for:
- Bicyclic frameworks : Used in synthesizing oxabicyclo[3.1.0]hexane derivatives via cyclopropane ring-opening reactions .
- Pharmaceutical precursors : Key in preparing smoothened (SMO) inhibitors (e.g., PF-04449913) via benzimidazole coupling .
Advanced: How can mutasynthesis leverage this compound to generate structurally diverse analogs?
Methodological Answer:
Mutasynthesis involves feeding non-native carboxylic acids to engineered biosynthetic pathways. For this compound:
- Starter unit substitution : Replace natural starters (e.g., shikimic acid) with synthetic analogs to produce "unnatural" polyketides .
- Screening : Test analogs for bioactivity (e.g., antimicrobial or enzyme inhibitory properties) using reporter assays (e.g., Gli-luciferase in ).
Design Example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
